molecular formula C7H14O B094075 1,3-Dimethylcyclopentanol CAS No. 19550-46-0

1,3-Dimethylcyclopentanol

Cat. No.: B094075
CAS No.: 19550-46-0
M. Wt: 114.19 g/mol
InChI Key: LLIFEWZQIYEVKX-UHFFFAOYSA-N
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Description

1,3-Dimethylcyclopentanol is a chemical compound with the molecular formula C7H14O . Its molecular weight is 114.186 Da . It is also known by other names such as 1,3-Dimethyl cyclopentanol, Cyclopentanol, 1,3-dimethyl-, and 1,3-dimethylcyclopentan-1-ol .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentane (a five-membered carbon ring) with two methyl groups (CH3) attached to the 1st and 3rd carbon atoms, and a hydroxyl group (OH) attached to the 1st carbon atom .

Scientific Research Applications

  • Regioselective Rearrangement in Radical Cations : A study showed that cyclopentane-1,3-diyl radical cations, related to 1,3-Dimethylcyclopentanol, undergo regioselective rearrangement to form 3-methylcyclopentene under photoinduced electron transfer conditions. This finding has implications in understanding the chemical behavior of radical cations derived from bicyclo compounds like this compound (Adam et al., 1994).

  • NMR Spectroscopy and Chemical Shifts : Research involving ^(13)C NMR spectroscopy of compounds including this compound has provided insights into substituent effects, steric interactions, and conformations of cyclopentane derivatives (Roberts et al., 1971).

  • Homogeneous C–C Bond Cleavage with Transition Metal Complexes : A study demonstrated that 1,1-Dimethylcyclopentane, a close relative of this compound, can be dehydrogenated and rearranged to form specific complexes, marking a significant advancement in the understanding of C-C bond cleavage in alkanes (Crabtree & Dion, 1984).

  • Synthesis of Pharmaceutical Analogs : The synthesis of “neoprofen,” a rigidified analog of ibuprofen, using 3,3-Dimethylcyclopentanes (which includes this compound) has been explored, highlighting the potential of these compounds in pharmaceutical research (Ramsubhag et al., 2016).

  • Thermodynamics and Pseudorotation Concept : A thermodynamic study of compounds including 1,cis-3-Dimethylcyclopentane has helped to verify the concept of pseudorotation, a phenomenon that could be relevant to the understanding of this compound's behavior (Mccullough et al., 1959).

  • Structural Determination via Electron Diffraction : Research involving the structure determination of gaseous compounds related to this compound has provided insights into their molecular geometry and bond lengths (Seip et al., 1973).

  • Spectroscopic Studies of Phase Transitions : Spectroscopic studies on 1,3-dimethyladamantane, which shares structural similarities with this compound, have contributed to the understanding of phase transitions in certain compounds (Huang et al., 1991).

Safety and Hazards

1,3-Dimethylcyclopentanol is listed as a neurotoxin and can cause acute solvent syndrome . Therefore, appropriate safety measures should be taken while handling this compound.

Properties

IUPAC Name

1,3-dimethylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6-3-4-7(2,8)5-6/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIFEWZQIYEVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941326
Record name 1,3-Dimethylcyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19550-46-0
Record name 1,3-Dimethylcyclopentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19550-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl cyclopentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethylcyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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